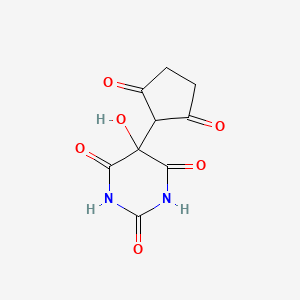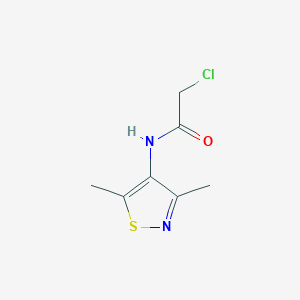silane CAS No. 88261-97-6](/img/structure/B14396589.png)
[1-(Benzenesulfonyl)-2-(tributylstannyl)decyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane: is an organosilicon compound that features a unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a decyl alcohol derivative to form the benzenesulfonyl decyl intermediate. This intermediate is then reacted with tributyltin hydride in the presence of a catalyst to introduce the tributylstannyl group. Finally, the trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The tributylstannyl group can be reduced to form the corresponding tin-free compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Tin-free compounds.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzenesulfonyl group can act as an electrophile, the tributylstannyl group can participate in radical reactions, and the trimethylsilyl group can be easily substituted. These properties make the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
- 1-(Benzenesulfonyl)-2-(trimethylsilyl)decyltin
- 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane
Uniqueness: The unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups in 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane) provides it with distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications.
Propriétés
Numéro CAS |
88261-97-6 |
|---|---|
Formule moléculaire |
C31H60O2SSiSn |
Poids moléculaire |
643.7 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-2-tributylstannyldecyl]-trimethylsilane |
InChI |
InChI=1S/C19H33O2SSi.3C4H9.Sn/c1-5-6-7-8-9-10-14-17-19(23(2,3)4)22(20,21)18-15-12-11-13-16-18;3*1-3-4-2;/h11-13,15-17,19H,5-10,14H2,1-4H3;3*1,3-4H2,2H3; |
Clé InChI |
IKPFAKWXUWSLND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
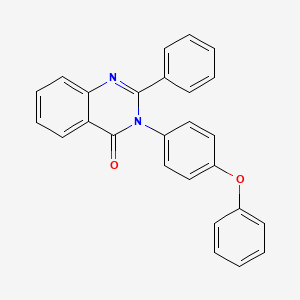
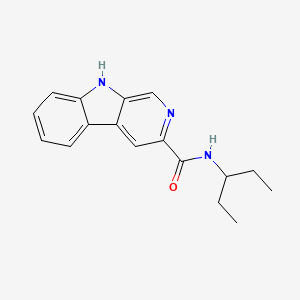
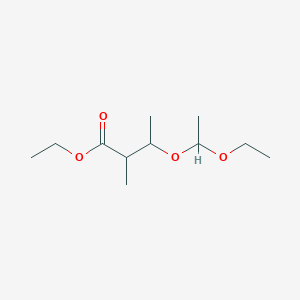



![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
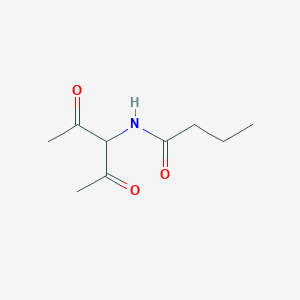
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
